3-(4-(2-ヒドロキシ-2-(チオフェン-2-イル)エチル)ピペラジン-1-カルボニル)ベンゾニトリル塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

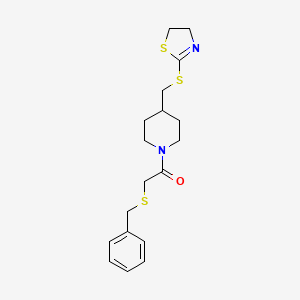

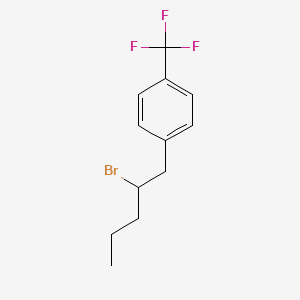

3-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carbonyl)benzonitrile hydrochloride is a useful research compound. Its molecular formula is C18H20ClN3O2S and its molecular weight is 377.89. The purity is usually 95%.

BenchChem offers high-quality 3-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carbonyl)benzonitrile hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carbonyl)benzonitrile hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

鎮痛作用

カルコンは鎮痛効果について調査されています。成魚ゼブラフィッシュを用いた研究では、カルコンは痛覚行動を抑制することが示されました。さらに、カルコンは、治療後の急性および慢性高血糖を逆転させ、カラギーナン誘発性腹腔浮腫を軽減しました。 これらの知見は、カルコンが鎮痛剤としての可能性があることを示唆しています .

抗炎症特性

カルコンは、ゼブラフィッシュにおけるカラギーナン誘発性腹腔浮腫を軽減することで、抗炎症作用を示しました。さらに、J774A.1細胞における一酸化窒素(NO)産生を阻害しました。 これらの結果は、カルコンが抗炎症性化合物としての可能性があることを強調しています .

低血糖効果

カルコンは、ゼブラフィッシュにおいて効果的に高血糖を軽減しました。 カルコンは、血糖値を調節する能力から、糖尿病の潜在的な治療法としてさらに検討される可能性があります .

チロシナーゼ阻害

カルコンのカテコール部分(2,4-ジヒドロキシル基)は、チロシナーゼ阻害に重要な役割を果たします。 この特性は、メラニン合成に関連する化粧品製剤や治療法において関連する可能性があります .

励起状態プロトン移動機構

カルコンは、励起状態分子内プロトン移動(ESIPT)機構について研究されてきました。 これらのプロセスを理解することは、光物理学や光化学などの分野において重要な意味を持つ可能性があります .

チオフェン誘導体合成

カルコンはチオフェン環(チオフェン-2-イル)を含んでいるため、チオフェン誘導体の合成に役立ちます。 これらの誘導体は、材料科学や有機エレクトロニクスなど、さまざまな用途を持っています .

作用機序

Target of Action

Thiophene-based analogs, which this compound is a part of, have been shown to exhibit a variety of biological effects . They have been used in the advancement of organic semiconductors , and have shown pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Mode of Action

It’s known that thiophene derivatives can play a crucial role in various biological activities . For example, a compound with a 2-substituted thiophene framework, suprofen, is known as a nonsteroidal anti-inflammatory drug . Another compound, articaine, which is a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

Biochemical Pathways

Thiophene derivatives have been shown to interact with various biochemical pathways, leading to their diverse pharmacological properties .

Result of Action

Given the diverse biological activities of thiophene derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects.

特性

IUPAC Name |

3-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazine-1-carbonyl]benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S.ClH/c19-12-14-3-1-4-15(11-14)18(23)21-8-6-20(7-9-21)13-16(22)17-5-2-10-24-17;/h1-5,10-11,16,22H,6-9,13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYWFXBCZFJISD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=CC=CC(=C3)C#N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Methylimidazol-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2412931.png)

![N-(4-acetylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2412933.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide](/img/structure/B2412936.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2412937.png)

![(3E)-3-[(3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B2412938.png)

![4-[(2-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2412940.png)

![Bicyclo[3.2.0]hept-6-ylmethanol](/img/structure/B2412943.png)

![2-[1-(4-Chlorophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B2412946.png)